

Spectroscopic Profile of 2-Methoxy-4-methylpyridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Methoxy-4-methylpyridine

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Introduction

2-Methoxy-4-methylpyridine, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, characterized by a pyridine ring bearing a methoxy group at the 2-position and a methyl group at the 4-position, imparts specific electronic and steric properties that are crucial for its reactivity and application. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound during synthesis and quality control processes.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of **2-Methoxy-4-methylpyridine**. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the spectral features, supported by established scientific principles and experimental data. Furthermore, it outlines standardized protocols for acquiring high-quality spectral data, ensuring reproducibility and reliability in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For **2-**

Methoxy-4-methylpyridine, both ^1H and ^{13}C NMR spectroscopy offer unambiguous confirmation of its structure.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-Methoxy-4-methylpyridine** provides a unique fingerprint of the proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants of the proton signals are highly informative.

Table 1: ^1H NMR Spectral Data for **2-Methoxy-4-methylpyridine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.02	d	1H	H-6
6.69	d	1H	H-5
6.55	s	1H	H-3
3.91	s	3H	OCH_3
2.28	s	3H	CH_3

Solvent: CDCl_3 , Reference: TMS (0 ppm)

1.1.1. Interpretation of the ^1H NMR Spectrum

The downfield signal at 8.02 ppm is assigned to the proton at the 6-position (H-6) of the pyridine ring. Its doublet multiplicity arises from coupling with the adjacent proton at the 5-position (H-5). The electron-withdrawing effect of the nitrogen atom in the pyridine ring and the deshielding effect of the neighboring methoxy group contribute to this downfield shift.

The proton at the 5-position (H-5) appears as a doublet at 6.69 ppm due to its coupling with H-6. The signal at 6.55 ppm is a singlet and is assigned to the proton at the 3-position (H-3). The absence of adjacent protons results in a singlet multiplicity.

The sharp singlet at 3.91 ppm, integrating to three protons, is characteristic of the methoxy group ($-\text{OCH}_3$). The singlet at 2.28 ppm, also integrating to three protons, is assigned to the

methyl group ($-\text{CH}_3$) at the 4-position.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ^{13}C NMR Spectral Data for **2-Methoxy-4-methylpyridine**

Chemical Shift (δ , ppm)	Assignment
164.40	C-2
149.72	C-6
146.31	C-4
118.21	C-5
110.88	C-3
53.17	OCH_3
20.81	CH_3

Solvent: CDCl_3 , Reference: TMS (0 ppm)

1.2.1. Interpretation of the ^{13}C NMR Spectrum

The carbon atom attached to the electron-donating methoxy group (C-2) is significantly deshielded and appears at the lowest field (164.40 ppm). The other sp^2 hybridized carbons of the pyridine ring appear in the aromatic region (110-150 ppm). The C-6 carbon (149.72 ppm) is downfield due to its proximity to the electronegative nitrogen atom. The quaternary carbon C-4, attached to the methyl group, resonates at 146.31 ppm. The C-5 and C-3 carbons appear at 118.21 ppm and 110.88 ppm, respectively.

The carbon of the methoxy group (OCH_3) is observed at 53.17 ppm, a typical value for an sp^3 hybridized carbon attached to an oxygen atom. The methyl group carbon (CH_3) at the 4-position appears at the highest field (20.81 ppm).

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation

- Weigh approximately 10-20 mg of **2-Methoxy-4-methylpyridine** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is completely dissolved.

1.3.2. Data Acquisition

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, use a standard single-pulse experiment. Key parameters should include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, use a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a larger number of scans (typically 512 or more) will be required to obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Methoxy-4-methylpyridine** displays characteristic absorption bands corresponding to the vibrations of its various bonds.

While a dedicated experimental IR spectrum for **2-Methoxy-4-methylpyridine** is not readily available in public databases, the vibrational modes can be reliably predicted based on the analysis of closely related compounds, such as 2-Methoxy-6-methylpyridine.^[2]

Table 3: Predicted IR Absorption Bands for **2-Methoxy-4-methylpyridine**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3100-3000	Medium	C-H Stretching	Aromatic (Pyridine Ring)
2980-2850	Medium-Strong	C-H Stretching	Aliphatic (CH ₃ & OCH ₃)
~1600 & ~1500	Medium-Strong	C=C and C=N Ring Stretching	Pyridine Ring
1470-1430	Medium	Asymmetric C-H Bending	Methyl (-CH ₃)
1380-1370	Medium-Weak	Symmetric C-H Bending	Methyl (-CH ₃)
1270-1230	Strong	Asymmetric C-O-C Stretching	Aryl Methyl Ether
1050-1010	Medium	Symmetric C-O-C Stretching	Aryl Methyl Ether
Below 900	Variable	C-H Out-of-plane Bending	Substituted Pyridine Ring

Interpretation of the IR Spectrum

- **C-H Stretching Region (3100-2850 cm⁻¹):** The spectrum is expected to show medium intensity peaks above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations of the pyridine ring. Below 3000 cm⁻¹, stronger absorptions will arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl and methoxy groups.
- **Pyridine Ring Vibrations (1600-1430 cm⁻¹):** The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to appear as two or more strong to medium bands in this region.
- **C-H Bending Vibrations (1470-1370 cm⁻¹):** The asymmetric and symmetric bending vibrations of the methyl group will give rise to medium to weak absorptions in this range.

- C-O Stretching Vibrations ($1270\text{-}1010\text{ cm}^{-1}$): The strong absorption band expected around $1270\text{-}1230\text{ cm}^{-1}$ is due to the asymmetric C-O-C stretching of the aryl methyl ether linkage. A medium intensity band corresponding to the symmetric C-O-C stretch is anticipated around $1050\text{-}1010\text{ cm}^{-1}$.
- Out-of-Plane Bending (Below 900 cm^{-1}): The pattern of C-H out-of-plane bending vibrations in this region can provide information about the substitution pattern of the pyridine ring.

Experimental Protocol for IR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

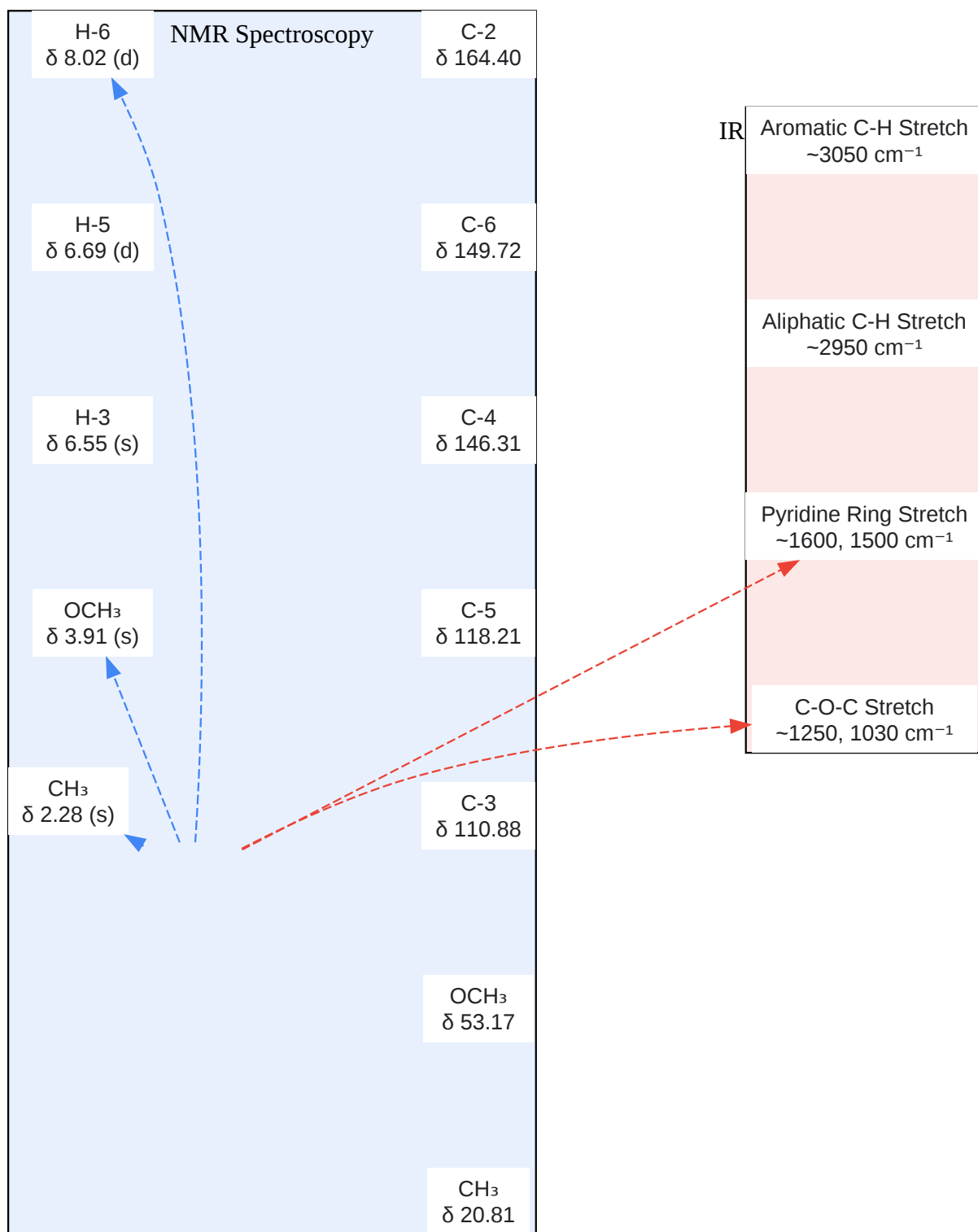
- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small drop of liquid **2-Methoxy-4-methylpyridine** directly onto the ATR crystal.
- Alternatively, if the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the ATR accessory's pressure arm to ensure good contact.

2.2.2. Data Acquisition

- Acquire the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Record a background spectrum of the empty, clean ATR crystal before running the sample.
- Collect the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.

Structure-Spectra Correlation Diagram

The following diagram illustrates the relationship between the structural features of **2-Methoxy-4-methylpyridine** and its key spectroscopic signals.



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Caption: Correlation of structural units of **2-Methoxy-4-methylpyridine** with their characteristic NMR and IR spectral signals.

Conclusion

This technical guide has provided a comprehensive overview of the NMR and IR spectral data for **2-Methoxy-4-methylpyridine**. The detailed analysis of the ^1H and ^{13}C NMR spectra allows for unambiguous structural confirmation, while the interpretation of the characteristic IR absorption bands facilitates the identification of key functional groups. The experimental protocols outlined herein provide a standardized approach for obtaining high-quality spectral data, ensuring consistency and reliability in research and development settings. By understanding the spectroscopic fingerprint of **2-Methoxy-4-methylpyridine**, researchers can confidently verify its identity and purity, which is essential for its successful application in the synthesis of advanced materials and bioactive molecules.

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References

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